1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone
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Overview
Description
1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a piperazine ring substituted with a 4-bromo-benzyl group and a diphenyl-ethanone moiety.
Preparation Methods
The synthesis of 1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity . The bromine atom may also play a role in the compound’s reactivity and binding affinity to biological targets . The exact molecular pathways involved depend on the specific biological context and the target receptors or enzymes.
Comparison with Similar Compounds
1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone can be compared with other similar compounds, such as:
1-(4-Bromobenzyl)piperazine: This compound shares the piperazine ring and bromobenzyl group but lacks the diphenyl-ethanone moiety.
4-Bromo-N-Z-piperidine: This compound contains a piperidine ring substituted with a bromobenzyl group, similar to the piperazine derivative.
4-Bromobenzyl bromide: This compound is a simpler brominated benzyl derivative used in various organic syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25BrN2O |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H25BrN2O/c26-23-13-11-20(12-14-23)19-27-15-17-28(18-16-27)25(29)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2 |
InChI Key |
OOUHZBUAVKCDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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